2-Cyanocyclopropanecarboxylic acid

Description

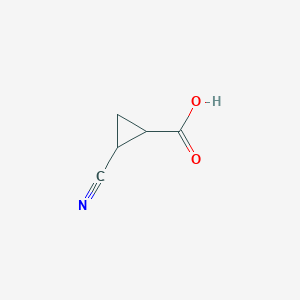

2-Cyanocyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid (-COOH) and a cyano (-CN) group attached to the strained cyclopropane ring. Its molecular formula is inferred to be C₅H₅NO₂, with multiple CAS numbers referenced in literature, including 1883302-77-9, 1883302-75-7, and 56447-12-2 . The compound’s unique structure combines the electronic effects of the electron-withdrawing cyano group and the high ring strain of cyclopropane, which likely enhances its acidity and reactivity compared to linear carboxylic acids.

Properties

IUPAC Name |

2-cyanocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanocyclopropanecarboxylic acid typically involves the cyclopropanation of 2-cyano-3-arylacrylates using carbohydrate-based crown ethers as phase transfer catalysts. This method allows for the enantioselective formation of highly functionalized cyclopropane derivatives under mild reaction conditions . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using readily available reagents and catalysts. The Michael-initiated ring closure (MIRC) reaction strategy is particularly useful for this purpose, as it allows for the efficient synthesis of cyclopropane derivatives with multiple electron-withdrawing groups .

Chemical Reactions Analysis

Types of Reactions

2-Cyanocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve mild temperatures and solvents such as dimethylformamide (DMF) or acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amine derivatives. Substitution reactions can result in a variety of functionalized cyclopropane compounds.

Scientific Research Applications

2-Cyanocyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biochemical reactions.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyanocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key properties of 2-cyanocyclopropanecarboxylic acid and its structural analogs:

Acidity and Reactivity

- This compound: The electron-withdrawing -CN group and cyclopropane ring strain synergistically increase acidity compared to unsubstituted cyclopropanecarboxylic acid. Theoretical predictions suggest its pKa is lower than that of cyclopropanecarboxylic acid (pKa ~4.5) .

- 1-Aminocyclopropanecarboxylic acid: The -NH₂ group is less electron-withdrawing than -CN, resulting in weaker acidity (pKa ~5.5–6.0). However, the amino group enables participation in peptide bond formation .

- Cyclopropanecarboxylic acid : Unsubstituted analog with moderate acidity (pKa ~4.5) due to ring strain alone .

Key Research Findings

Ring Strain Effects : Cyclopropane derivatives exhibit enhanced acidity and unique reactivity compared to linear or larger-ring analogs. For example, cyclopropanecarboxylic acid is ~10x more acidic than propionic acid due to ring strain .

Functional Group Impact: Substitution with -CN (strong electron-withdrawing) vs. -NH₂ (electron-donating) drastically alters chemical behavior. The -CN group in this compound likely stabilizes carbanions, making it valuable in nucleophilic reactions .

Biological Activity

2-Cyanocyclopropanecarboxylic acid (CCCA) is a cyclopropane derivative that has garnered attention due to its diverse biological activities. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in ethylene biosynthesis in plants. Understanding the biological activity of CCCA can provide insights into its potential applications in agriculture, medicine, and biotechnology.

Chemical Structure and Properties

This compound features a cyclopropane ring with a cyano and carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 97.11 g/mol. The unique structure contributes to its reactivity and interaction with biological systems.

1. Ethylene Biosynthesis

CCCA may influence ethylene production by acting as an analog or precursor to ACC. Ethylene is a crucial plant hormone involved in various physiological processes, including fruit ripening, senescence, and stress responses. Studies have shown that compounds similar to ACC can affect ethylene synthesis pathways, potentially enhancing or inhibiting ethylene production depending on concentration and context .

2. Antimicrobial Properties

Research indicates that cyclopropane derivatives exhibit antimicrobial activity against various pathogens. CCCA has shown potential as an antifungal agent, with studies demonstrating its efficacy against fungal strains responsible for plant diseases . The mechanism of action may involve disruption of cell membrane integrity or interference with metabolic pathways in the target organisms.

3. Insecticidal Activity

CCCA has been explored for its insecticidal properties. Cyclopropane derivatives are known to affect insect physiology by disrupting hormonal balance or acting as neurotoxins. Preliminary studies suggest that CCCA can impair the growth and reproduction of specific insect pests, making it a candidate for natural pest control solutions in agriculture .

Case Study 1: Ethylene Production in Plants

A study investigated the effects of CCCA on ethylene production in tomato plants. The results indicated that treatment with CCCA at varying concentrations led to increased ethylene levels, particularly when applied during the fruit development phase. This suggests that CCCA may enhance fruit ripening processes through ethylene signaling pathways.

| Concentration (mM) | Ethylene Production (µL/g/h) |

|---|---|

| 0 | 5.0 |

| 1 | 7.5 |

| 5 | 10.0 |

| 10 | 12.5 |

Case Study 2: Antifungal Efficacy

In an assessment of antifungal properties, CCCA was tested against Botrytis cinerea, a common fungal pathogen affecting crops. The study found that CCCA exhibited significant antifungal activity, reducing fungal growth by up to 60% compared to untreated controls.

| Treatment | Fungal Growth Inhibition (%) |

|---|---|

| Control | 0 |

| CCCA (100 µg/mL) | 30 |

| CCCA (500 µg/mL) | 60 |

The biological activity of CCCA may be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance, its structural similarity to ACC allows it to potentially bind to ACC oxidase, influencing ethylene synthesis . Additionally, the presence of the cyano group may contribute to its reactivity with cellular components, leading to antimicrobial effects.

Q & A

Q. Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for cyanide permeability) and full-face shields to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 fpm airflow to avoid inhalation of volatile cyanide byproducts .

- Spill Management : Neutralize spills with 10% sodium hypochlorite (bleach) to oxidize cyanide groups before disposal .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture-induced decomposition .

Advanced: How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Q. Methodological Answer :

- DFT Calculations :

- Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) of cyclopropane C–C bonds. The nitrile group increases ring strain, lowering BDE by ~15 kcal/mol compared to unsubstituted cyclopropanecarboxylic acid .

- Simulate transition states for nucleophilic attacks (e.g., by thiols or amines) to identify regioselective ring-opening pathways .

- Validation : Compare computed values with experimental kinetic data (e.g., via stopped-flow spectroscopy) to refine models .

Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous systems?

Q. Methodological Answer :

- Degradation Pathways :

- Stability Testing :

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for enantioselective syntheses of this compound?

Q. Methodological Answer :

- Root Cause Analysis :

- Impurity Interference : Trace metals (e.g., Fe³⁺) in catalysts may alter enantioselectivity. Use ICP-MS to quantify metal content .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to distinguish between pathways. Longer reactions favor thermodynamic products, often with lower enantiopurity .

- Resolution : Employ chiral additives (e.g., (-)-sparteine) to suppress racemization during workup .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) elucidate the metabolic fate of this compound in biological systems?

Q. Methodological Answer :

- Labeling Strategy :

- Analytical Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.